molecular formula C24H28N4O3 B2713005 N-(3-ethylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide CAS No. 1251567-98-2

N-(3-ethylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Cat. No. B2713005
CAS RN: 1251567-98-2
M. Wt: 420.513
InChI Key: GPDSFYIBLNRTIN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an ethylphenyl group, a methoxyphenyl group, an oxadiazole ring, and a piperidine ring. These groups are common in many pharmaceuticals and play a significant role in the pharmaceutical industry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . Protodeboronation of alkyl boronic esters is a potential method for the synthesis of such compounds .


Molecular Structure Analysis

The compound has a complex structure with multiple rings. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of reactions including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Piperidine-containing compounds are important synthetic medicinal blocks for drug construction .

Scientific Research Applications

Synthesis and Biological Activities

1. Antibacterial Activity Compounds featuring 1,3,4-oxadiazole and piperidine subunits have been extensively studied for their antibacterial properties. For example, the synthesis of N-substituted derivatives of acetamide with 1,3,4-oxadiazole and piperidine units has demonstrated moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Khalid et al., 2016). This suggests that compounds like N-(3-ethylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide could potentially be explored for antibacterial applications.

2. Enzyme Inhibition and Pharmaceutical Applications The structure-related studies often target enzyme inhibition, which is critical in drug development for diseases like cancer, Alzheimer's, and others. An example is the synthesis of triazole analogues, including methoxyphenylsulfonyl piperidine and 1,2,4-triazole, which were evaluated for their inhibition potential against enzymes like carbonic anhydrase and acetylcholinesterase (Virk et al., 2018). Such studies underscore the relevance of detailed chemical investigations to identify potential therapeutic agents.

3. Anticancer Activities The exploration of compounds with 1,3,4-oxadiazole cores for anticancer activity is a significant area of research. Derivatives synthesized from structures similar to the one you mentioned have been evaluated for their cytotoxicity against cancer cell lines, indicating the potential of these compounds in cancer therapy research (Kaya et al., 2017).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research could also explore the biological activity and pharmacological applications of such compounds.

properties

IUPAC Name

N-(3-ethylphenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-3-17-5-4-6-20(15-17)25-22(29)16-28-13-11-19(12-14-28)24-26-23(27-31-24)18-7-9-21(30-2)10-8-18/h4-10,15,19H,3,11-14,16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDSFYIBLNRTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

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